molecular formula C19H22Cl2N2O6S2 B11625636 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B11625636
M. Wt: 509.4 g/mol
InChI Key: GMMQHNYZFJFKDS-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted diazepane derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the diazepane ring.

    4,4’-Diamino-3,3’-dichlorodiphenylmethane: Contains similar aromatic rings but different functional groups.

    1,2-bis(4-methoxyphenyl)-1,2-ethanediol: Shares methoxyphenyl groups but has a different core structure.

Uniqueness

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is unique due to the combination of its diazepane ring and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22Cl2N2O6S2

Molecular Weight

509.4 g/mol

IUPAC Name

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C19H22Cl2N2O6S2/c1-28-16-12-14(20)4-6-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-7-5-15(21)13-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

GMMQHNYZFJFKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC

Origin of Product

United States

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